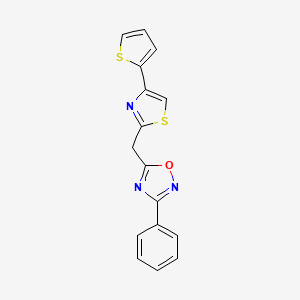

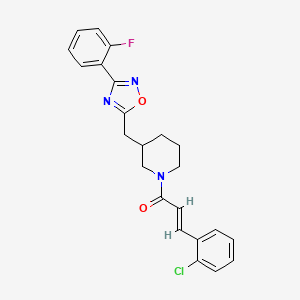

3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its utility in various fields such as optoelectronics, pharmaceuticals, and materials science due to its interesting photophysical and electrochemical properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can involve various starting materials and reaction pathways. For instance, the synthesis of related compounds has been reported through the reaction of isoxazoly] thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical calculations using ab initio Hartree Fock and density functional theory methods . These studies help in understanding the geometric parameters, vibrational frequencies, and the distribution of electron densities within the molecule, which are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on their photophysical properties and computational analyses. The HOMO-LUMO energy gap, chemical hardness, and molecular electrostatic potential plots provide insights into the reactive centers of the molecules, indicating potential electrophilic and nucleophilic sites . These properties are essential for understanding how these compounds might interact in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, have been studied in different solvents, revealing information about the ground and excited state dipole moments . The electrochemical properties have been investigated using cyclic voltammetry, complemented by DFT calculations, which are indicative of their potential in optoelectronic applications . Additionally, some derivatives have shown promising anticancer activity against various human cancer cell lines, suggesting potential pharmaceutical applications .

科学的研究の応用

Heterocyclic Chemistry and Pharmacological Potential

Heterocyclic compounds such as 1,3,4-thiadiazoles and oxadiazoles, including structures similar to 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, are noted for their wide pharmacological potential. These compounds serve as crucial scaffolds in medicinal chemistry, offering extensive possibilities for chemical modifications. They exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of 1,3,4-oxadiazole and thiadiazole cores contributes significantly to enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors, highlighting their importance in drug development (Lelyukh, 2019).

Synthetic and Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffolds are pivotal in various fields beyond pharmacology, including material science and organic electronics. Their synthesis methods, such as dehydrogenative cyclization and oxidative annulation, facilitate the creation of photoluminescent frameworks. These compounds are particularly valuable in developing chemosensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites for metal ions. This makes them prominent candidates for selective metal-ion sensing applications, demonstrating the versatility of oxadiazole derivatives (Sharma, Om, & Sharma, 2022).

Contribution to New Drug Development

The oxadiazole nucleus is integral to new drug development, offering a broad spectrum of biological activities. Compounds containing 1,3,4-oxadiazole units are recognized for their potential in treating a variety of diseases due to their unique properties as analgesic, anti-inflammatory, antimicrobial, antitumor, and antiviral agents. These compounds' therapeutic efficacy, coupled with their role as bioisosteres for carboxylic acids, amides, and esters, underlines their significance in the synthesis of novel medicinal agents (Rana, Salahuddin, & Sahu, 2020).

特性

IUPAC Name |

3-phenyl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)16-18-14(20-19-16)9-15-17-12(10-22-15)13-7-4-8-21-13/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIDDWSXWOEZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)